molecular formula C18H42N3O6P3 B213213 2,2,4,4,6,6-Hexahydro-2,2,4,4,6,6-hexapropoxy-1,2,3,4,5,6-triazatriphosphorine CAS No. 5116-77-8

2,2,4,4,6,6-Hexahydro-2,2,4,4,6,6-hexapropoxy-1,2,3,4,5,6-triazatriphosphorine

Cat. No.: B213213
CAS No.: 5116-77-8
M. Wt: 489.5 g/mol
InChI Key: KKPKGYUFKPQTFP-UHFFFAOYSA-N
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Description

2,2,4,4,6,6-Hexahydro-2,2,4,4,6,6-hexapropoxy-1,2,3,4,5,6-triazatriphosphorine is a complex organophosphorus compound It belongs to the class of cyclophosphazenes, which are known for their unique ring structures containing alternating phosphorus and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4,6,6-Hexahydro-2,2,4,4,6,6-hexapropoxy-1,2,3,4,5,6-triazatriphosphorine typically involves the reaction of hexachlorocyclotriphosphazene with propanol under controlled conditions. The reaction proceeds through a substitution mechanism where the chlorine atoms are replaced by propoxy groups. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4,6,6-Hexahydro-2,2,4,4,6,6-hexapropoxy-1,2,3,4,5,6-triazatriphosphorine undergoes various chemical reactions, including:

    Substitution Reactions: The propoxy groups can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form phosphine oxides.

    Reduction Reactions: Reduction can lead to the formation of phosphines.

Common Reagents and Conditions

    Substitution: Reagents like amines or thiols in the presence of a base (e.g., triethylamine).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted cyclophosphazenes.

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of phosphines.

Scientific Research Applications

2,2,4,4,6,6-Hexahydro-2,2,4,4,6,6-hexapropoxy-1,2,3,4,5,6-triazatriphosphorine has several applications in scientific research:

    Materials Science: Used in the synthesis of advanced materials, such as flame retardants and high-performance polymers.

    Medicinal Chemistry: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Biology: Studied for its interactions with biological molecules, which could lead to new insights into enzyme inhibition and protein binding.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2,2,4,4,6,6-Hexahydro-2,2,4,4,6,6-hexapropoxy-1,2,3,4,5,6-triazatriphosphorine involves its ability to interact with nucleophiles and electrophiles. The phosphorus atoms in the ring structure are highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalysis in industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Hexachlorocyclotriphosphazene: A precursor to many cyclophosphazene derivatives.

    Hexaphenoxycyclotriphosphazene: Similar structure but with phenoxy groups instead of propoxy groups.

    Ethoxy(pentafluoro)cyclotriphosphazene: Contains ethoxy and pentafluoro groups, used as a flame retardant.

Uniqueness

2,2,4,4,6,6-Hexahydro-2,2,4,4,6,6-hexapropoxy-1,2,3,4,5,6-triazatriphosphorine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its propoxy groups provide a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications.

Properties

IUPAC Name

2,2,4,4,6,6-hexapropoxy-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H42N3O6P3/c1-7-13-22-28(23-14-8-2)19-29(24-15-9-3,25-16-10-4)21-30(20-28,26-17-11-5)27-18-12-6/h7-18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPKGYUFKPQTFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOP1(=NP(=NP(=N1)(OCCC)OCCC)(OCCC)OCCC)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H42N3O6P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90965432
Record name Hexapropoxycyclotriphosphazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90965432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5116-77-8
Record name 2,2,4,4,6,6-Hexahydro-2,2,4,4,6,6-hexapropoxy-1,3,5,2,4,6-triazatriphosphorine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5116-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,4,4,6,6-Hexahydro-2,2,4,4,6,6-hexapropoxy-1,2,3,4,5,6-triazatriphosphorine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005116778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexapropoxycyclotriphosphazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90965432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4,4,6,6-hexahydro-2,2,4,4,6,6-hexapropoxy-1,2,3,4,5,6-triazatriphosphorine
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